molecular formula C13H19N3O4 B1333189 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid CAS No. 904815-14-1

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

Cat. No. B1333189
M. Wt: 281.31 g/mol
InChI Key: VKWIEFFVYSCRJL-UHFFFAOYSA-N
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Description

“2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid” is a chemical compound that is part of the class of compounds known as amino acids. It is also known as 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate or BOC protected aminoethyl methacrylate . It has an empirical formula of C11H19NO4 and a molecular weight of 229.27 .


Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .


Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group (C=O), an ester group (COO), and an amino group (NH2). The compound has a molecular formula of C9H19NO4 and a molecular weight of 205.25 .


Chemical Reactions Analysis

This compound can be polymerized to generate a polymer with pendant amine functionality. The protecting group, BOC, is usually removed with acid .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius with a specific gravity of 1.07. It has a boiling point of 165 degrees Celsius and a refractive index of 1.45 .

Scientific Research Applications

Synthesis Techniques and Intermediates

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is involved in various synthesis techniques, including microwave-assisted synthesis which is utilized to prepare 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. This method is efficient and can yield a range of 2-aminonicotinic acids under optimal conditions involving the use of water as the solvent and microwave heating (Quevedo, Bavetsias, & McDonald, 2009). Additionally, 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is synthesized as an important chiral intermediate of sitagliptin from L-aspartic acid, highlighting its role in the production of pharmaceutical intermediates (Zhang Xingxian, 2012).

Industrial Applications

The compound is also related to the production and industrial applications of nicotinic acid, which is an essential nutrient and used as an antipelagic agent. The review of ecological methods for producing nicotinic acid from commercially available raw materials indicates the environmental and industrial relevance of derivatives like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid (Lisicki, Nowak, & Orlińska, 2022).

Environmental and Green Chemistry

The synthesis and application of compounds like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid contribute to the field of green chemistry by providing methods that reduce environmental impact. For instance, the synthesis of 2-(arylamino)nicotinic acids in high-temperature water is an efficient, environmentally friendly, and practical method, which aligns with the principles of green chemistry by minimizing hazardous substance production and utilizing water as a green solvent (Li, Xiao, Liang, & Xia, 2012).

Chemical Analysis and Characterization

The compound and its derivatives are also subjects of chemical analysis and characterization, which is essential for understanding their properties and potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized by various techniques, highlighting the importance of structural analysis in the development and application of chemical compounds (Dinesh et al., 2010).

Future Directions

The future directions of this compound could involve its use in the synthesis of bioconjugate peptides and other peptide analogs designed to target specific receptors . Its cost-effective and highly scalable method of synthesis could expand its wider use .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWIEFFVYSCRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378113
Record name 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid

CAS RN

904815-14-1
Record name 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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